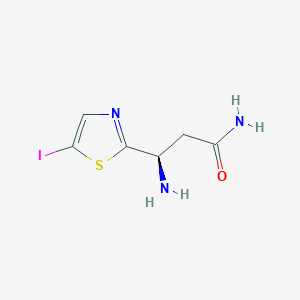

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

Description

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a chiral propanamide derivative featuring a 5-iodo-substituted 1,3-thiazole ring. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., brominated or methyl-substituted thiazole-propanamides) offer insights into its likely characteristics .

Properties

Molecular Formula |

C6H8IN3OS |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1 |

InChI Key |

NTPUSAVPMJZBAU-GSVOUGTGSA-N |

Isomeric SMILES |

C1=C(SC(=N1)[C@@H](CC(=O)N)N)I |

Canonical SMILES |

C1=C(SC(=N1)C(CC(=O)N)N)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves constructing the thiazole ring system followed by functionalization to introduce the amino-propanamide side chain and iodination at the 5-position. The stereochemistry at the 3-position is controlled via chiral starting materials or asymmetric synthesis techniques.

Thiazole Ring Formation

The 1,3-thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones or α-haloamides with thiourea or related sulfur and nitrogen sources. For example, condensation of α-haloketones with thiourea under reflux conditions in polar aprotic solvents such as DMF or toluene is a standard approach.

Attachment of the Amino-Propanamide Side Chain

The amino-propanamide moiety is introduced by coupling or substitution reactions involving appropriate amino acid derivatives or amides. One approach involves the reaction of 3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid derivatives with amination agents or direct amidation to yield the propanamide functionality.

Control of Stereochemistry

The (3R) stereochemistry is typically controlled by starting from chiral precursors such as enantiomerically pure amino acids or by employing asymmetric synthesis methods, including chiral catalysts or auxiliaries during key bond-forming steps.

Representative Synthetic Protocol (Literature-Based)

A representative method adapted from related thiazole-amino acid derivatives includes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Cyclization | α-Haloketone + Thiourea, reflux in toluene or DMF | Formation of 1,3-thiazole ring |

| 2. Iodination | N-Iodosuccinimide (NIS) or ICl in suitable solvent | Selective iodination at 5-position of thiazole |

| 3. Side Chain Introduction | Coupling with amino acid derivative or amidation using standard peptide coupling reagents | Formation of 3-amino-propanamide side chain |

| 4. Purification | Recrystallization or column chromatography | Isolation of pure this compound |

Solvent and Base Effects

Polar aprotic solvents such as dimethylformamide (DMF) have been shown to facilitate rapid and high-yielding synthesis of related amino-thiazole derivatives at room temperature when combined with bases like cesium carbonate (Cs2CO3). This combination promotes efficient cyclization and substitution reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed successfully in related heterocyclic amide syntheses to reduce reaction times significantly and improve yields. For example, microwave-assisted ring closure and amidation have been reported for similar 1,2,4-triazole and thiazole derivatives.

Analytical and Purification Techniques

- Purification: Recrystallization from dichloromethane or column chromatography using hexane/ethyl acetate mixtures is commonly used to purify the target compound.

- Characterization: Structural confirmation is performed by 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical verification.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes/Advantages |

|---|---|---|

| Thiazole ring synthesis | α-Haloketone + Thiourea, reflux in DMF/toluene | Efficient ring formation |

| Iodination | N-Iodosuccinimide (NIS) or ICl, mild conditions | Selective 5-position iodination |

| Side chain introduction | Amidation or coupling with amino acid derivatives | Enables stereochemical control |

| Use of base and solvent | Cs2CO3 in DMF at room temperature | Rapid reaction, high yield |

| Microwave-assisted synthesis | Microwave irradiation, solvent-specific | Reduced reaction time, improved purity |

| Purification | Recrystallization or chromatography | High purity product isolation |

Research Findings and Optimization

- The use of cesium carbonate in DMF significantly accelerates the reaction time for related amino-thiazole derivatives from hours to minutes while maintaining high yields.

- Microwave-assisted protocols allow for efficient synthesis of amino amides with heterocyclic moieties, including thiazoles, with improved stereochemical outcomes and reduced side products.

- Careful control of iodination conditions ensures regioselectivity and avoids over-iodination or degradation of sensitive functional groups.

- The choice of chiral starting materials or catalysts is critical to obtaining the (3R) enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The iodine atom and the thiazole ring can play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs include:

- N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) : Features a 5-methyl-thiazole and a phenyl-oxadiazole group. Molecular formula: C₁₅H₁₄N₄O₂S₂; m.p. 117–118°C .

- (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide: Contains a brominated pyrazole ring. Molecular formula: C₇H₁₁BrN₄O; molecular weight: 247.09 .

- 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g): Includes an aminophenyl-oxadiazole group. Molecular formula: C₁₅H₁₅N₅O₂S₂; m.p. 142–143°C .

Key Structural Differences :

Physicochemical Properties

- Molecular Weight : Estimated at ~325 g/mol (based on C₆H₉IN₄OS), higher than brominated (247 g/mol) or methylated analogs (e.g., 8e: 354 g/mol) .

- Solubility: Likely reduced compared to non-iodinated analogs due to increased hydrophobicity.

- Melting Point : Expected to exceed 140°C (cf. 8g: 142–143°C), as iodine enhances intermolecular interactions .

Biological Activity

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide, also known by its CAS number 1841222-21-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.10 g/mol. The presence of iodine in the thiazole ring contributes to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 1841222-21-6 |

| Molecular Formula | C₆H₇IN₂O₂S |

| Molecular Weight | 298.10 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests revealed that the compound could inhibit the proliferation of cancer cell lines, including glioma cells, through mechanisms such as apoptosis induction and cell cycle arrest . The IC50 values for these effects were noted to be in the low micromolar range.

Neuroprotective Activity

Emerging evidence points to the neuroprotective potential of thiazole derivatives. In animal models of neurodegenerative diseases, compounds similar to this compound were shown to reduce oxidative stress and neuronal apoptosis . These findings suggest a possible role in treating conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antimicrobial activity with MIC values ranging from 0.5 to 4 µg/mL against various pathogens. The study emphasized the importance of the iodine substitution in enhancing antibacterial potency .

Case Study 2: Cancer Cell Line Studies

In vitro assays using glioma cell lines showed that treatment with this compound resulted in a reduction of cell viability by approximately 70% at concentrations of 10 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways in cancer cells.

- Antioxidant Properties : It may exert neuroprotective effects through its ability to scavenge free radicals and reduce oxidative stress.

Q & A

Q. Key Starting Materials :

- 5-Iodo-1,3-thiazole-2-carbaldehyde

- Succinic anhydride or protected amino acids

- Chiral amines or resolving agents

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation:

- 1H/13C NMR : Assign stereochemistry and confirm iodine substitution on the thiazole ring. For example, the 5-iodo substituent causes distinct deshielding in aromatic proton signals (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and amino N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+) and detect isotopic patterns from iodine (e.g., m/z 327 for [C₆H₇IN₃OS]+) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Advanced: How can researchers optimize the regioselectivity of iodine substitution on the thiazole ring during synthesis?

Answer:

Regioselective iodination requires careful control of reaction conditions:

- Electrophilic Iodination : Use I₂/KI in acetic acid at 60°C to target the 5-position of the thiazole ring, leveraging the electron-deficient nature of the thiazole’s C5 position .

- Directed Metalation : Employ lithiation (e.g., LDA at −78°C) followed by quenching with iodine to achieve selective substitution .

- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 10 min at 100°C) .

Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to correlate iodine’s spatial proximity to adjacent protons .

Advanced: What strategies mitigate the instability of the iodo-thiazole moiety under reflux conditions?

Answer:

The 5-iodo group is prone to hydrolysis or elimination at high temperatures. Mitigation strategies include:

- Low-Temperature Reactions : Use dichloromethane or THF at 0–25°C for coupling steps to preserve the iodine substituent .

- Protecting Groups : Temporarily protect the thiazole nitrogen with Boc or Fmoc groups during harsh reactions .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative deiodination .

Case Study : successfully stabilized similar thiazole derivatives by avoiding prolonged reflux and using ethanol as a mild solvent .

Advanced: How can contradictions in NMR data for stereoisomers of this compound be resolved?

Answer:

Stereochemical ambiguities arise due to overlapping signals. Solutions include:

- Chiral Shift Reagents : Add Eu(hfc)₃ to induce splitting of enantiomeric proton signals .

- 2D NMR (NOESY/COSY) : Identify through-space correlations between the chiral center and thiazole protons .

- X-ray Crystallography : Resolve absolute configuration unambiguously, as demonstrated for related thiazole-amino acid conjugates .

Example : used NOESY to confirm spatial proximity between the (3R)-amino group and the thiazole’s sulfur atom .

Basic: What are common impurities in the synthesis of this compound, and how are they identified?

Answer:

Typical impurities include:

- Deiodinated Byproducts : Detect via MS (absence of iodine’s isotopic pattern) .

- Racemic Mixtures : Identify using chiral HPLC (e.g., Chiralpak IA column) .

- Unreacted Intermediates : Monitor via TLC (silica gel, ethyl acetate/hexane) and quantify using HPLC-DAD .

Purification : Employ silica gel chromatography or preparative HPLC with C18 columns to isolate the target compound .

Advanced: What computational methods predict the reactivity of this compound in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict sites prone to nucleophilic attack (e.g., iodine’s susceptibility to displacement) .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes or receptors) using AutoDock Vina, leveraging PubChem’s structural data for parameterization .

- MD Simulations : Assess stability in aqueous environments using GROMACS, focusing on the propanamide backbone’s solvation .

Application : ’s PubChem entry provides SMILES and 3D coordinates for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.